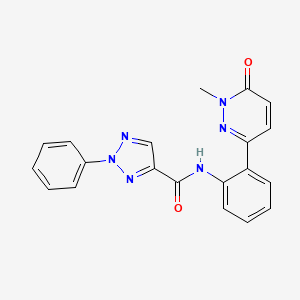
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H16N6O2 and its molecular weight is 372.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research in the field of organic chemistry often explores the synthesis and properties of complex molecules such as N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide. Kumar et al. (2012) detailed an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles, showcasing methodologies potentially applicable to the synthesis of related compounds, emphasizing the utility of copper-catalyzed intramolecular cyclization processes (Kumar et al., 2012). Such synthetic routes can be crucial for generating compounds with specific biological activities.
Biological Activities and Applications
Compounds within the same chemical family as this compound have been studied for their potential biological activities. El-Mariah et al. (2006) synthesized pyridazine derivatives, evaluating their antimicrobial activity, highlighting the potential for compounds with similar core structures to serve as antimicrobial agents (El-Mariah et al., 2006). Similarly, Desai et al. (2011) explored quinazolinone and 4-thiazolidinone derivatives as potential antimicrobial agents, suggesting a broad spectrum of activity within this chemical class (Desai et al., 2011).
Potential for Novel Drug Development
The exploration of new chemical entities for drug development is a critical area of pharmaceutical research. Thalji et al. (2013) identified 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase, demonstrating the utility of complex heterocyclic compounds in therapeutic applications (Thalji et al., 2013). This research signifies the potential of compounds like this compound in contributing to the development of new pharmacological agents.
properties
IUPAC Name |
N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2/c1-25-19(27)12-11-17(23-25)15-9-5-6-10-16(15)22-20(28)18-13-21-26(24-18)14-7-3-2-4-8-14/h2-13H,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJLBIGSSAEZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-((4-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2998894.png)
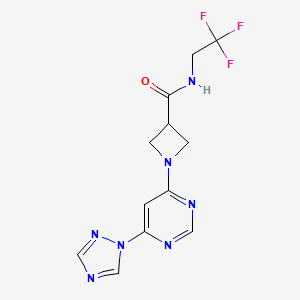
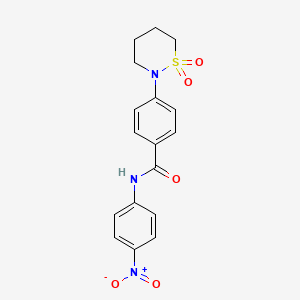

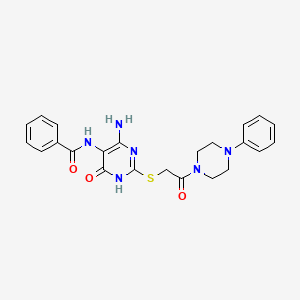
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2998903.png)
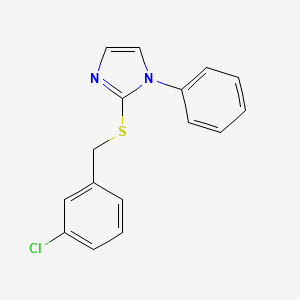
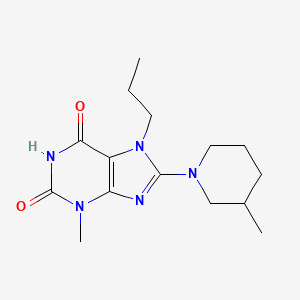
![dimethyl 5-(3-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2998907.png)
![2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2998908.png)
![7-[4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2998909.png)


![N-(4-chlorophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2998915.png)